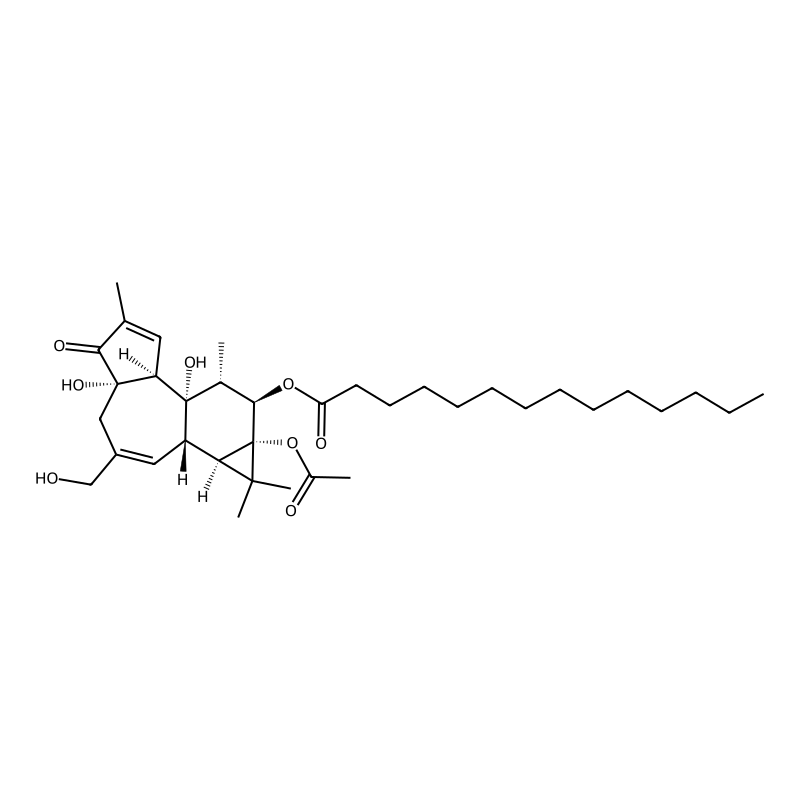

4alpha-Phorbol 12-myristate 13-acetate

CH3COOHgC6H5

C36H56O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COOHgC6H5

C36H56O8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Kinase C (PKC) Activation:

4alpha-Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. PMA binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent activation. This activation has been used to study various aspects of PKC function in different cell types and tissues [].

Negative Control:

Cancer Research:

PMA's ability to activate PKC has been implicated in its tumor-promoting properties. Studies have shown that PMA can induce various hallmarks of cancer, including uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and increased invasiveness. As a result, PMA is often used as a model compound in cancer research to study the role of PKC in tumorigenesis [].

Inflammation Research:

PMA can also induce inflammatory responses by activating various signaling pathways, including those involving PKC. This property makes PMA a valuable tool for studying the mechanisms of inflammation and for developing new anti-inflammatory drugs [].

4alpha-Phorbol 12-myristate 13-acetate is a synthetic phorbol ester, structurally characterized by the formula C36H56O8. It is derived from phorbol, a natural compound found in the seeds of the Jatropha plant. This compound is notable for its role as a non-tumor promoting derivative of phorbol esters, which are known for their ability to activate protein kinase C pathways in various biological systems .

This compound exhibits significant biological activity, particularly in its interaction with cellular signaling pathways. It has been shown to bind to the transient receptor potential vanilloid 4 channel, influencing calcium signaling in cells. Additionally, it can increase the expression of cyclooxygenase-2 mRNA in murine keratinocytes, indicating its role in inflammatory responses . Unlike other phorbol esters, it does not promote tumor growth, making it useful as a negative control in experimental settings.

The synthesis of 4alpha-Phorbol 12-myristate 13-acetate typically involves the acylation of phorbol with myristic acid and subsequent acetylation. This process can be achieved through several methods:

- Direct Acylation: Phorbol is reacted with myristic acid in the presence of a coupling agent.

- Acetylation: Following acylation, the compound is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.

- Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for biological studies .

4alpha-Phorbol 12-myristate 13-acetate has various applications in research and therapeutic contexts:

- Cell Signaling Studies: Used to investigate protein kinase C activation and related signaling pathways.

- Inflammation Research: Serves as a tool for studying inflammatory responses due to its effect on cyclooxygenase-2 expression.

- Negative Control: Acts as a control compound in experiments involving tumor promotion by other phorbol esters .

Research indicates that 4alpha-Phorbol 12-myristate 13-acetate interacts specifically with certain receptors and enzymes:

- Transient Receptor Potential Vanilloid 4 Channel: Binding studies demonstrate its role in modulating calcium influx in cells.

- Protein Kinase C Pathways: The compound activates these pathways without inducing tumorigenesis, distinguishing it from other phorbol esters .

Several compounds share structural similarities with 4alpha-Phorbol 12-myristate 13-acetate, each exhibiting unique properties:

| Compound Name | Structure Similarity | Biological Activity | Tumor Promotion Potential |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate | High | Potent tumor promoter | Yes |

| Tetradecanoylphorbol acetate | Moderate | Activates protein kinase C | Yes |

| Phorbol ester derivatives | Variable | Diverse biological effects | Varies |

Uniqueness: The primary distinction of 4alpha-Phorbol 12-myristate 13-acetate lies in its lack of tumor-promoting activity while retaining significant biological effects related to cellular signaling pathways. This makes it invaluable for research focused on understanding cancer mechanisms without the confounding effects of tumor promotion seen with other phorbol esters .

Role as a Negative Control in Protein Kinase C Studies

4alpha-Phorbol 12-myristate 13-acetate has become a gold-standard negative control in PKC research due to its inability to activate canonical PKC signaling pathways. The compound shares structural homology with active phorbol esters like PMA but differs critically in the orientation of the hydroxyl group at the C4 position of its phorbol backbone (Figure 1) [10]. This 4alpha configuration prevents productive interaction with the C1 domain of conventional and novel PKC isoforms, which requires a 4beta orientation for diacylglycerol (DAG) mimicry [9] [10].

Experimental validation of 4αPMA's inertness comes from multiple systems. In guinea pig hippocampal neurons, 1 μM 4alpha-phorbol 12,13-didecanoate (4αPDD) produced only minimal suppression of calcium channel currents compared to its active 4beta counterpart, with effects appearing only at concentrations exceeding 5 μM [3]. Similarly, 4αPMA failed to induce PKCα translocation to cardiomyocyte caveolae at concentrations where PMA showed robust effects [7]. Crucially, 4αPMA administration blocks PMA-induced inhibition of ciliary beat frequency in human nasal epithelium when applied concurrently, confirming its utility in distinguishing PKC-mediated effects from nonspecific membrane perturbations [6].

| Property | 4alpha-Phorbol 12-Myristate 13-Acetate | Phorbol 12-Myristate 13-Acetate |

|---|---|---|

| C4 Stereochemistry | Alpha orientation | Beta orientation |

| PKC Activation | No | Yes |

| Caveolae Translocation | No effect | Induces PKCα/δ/ε recruitment |

| Calcium Channel Effects | Weak at >5 μM | Potent at 100 nM |

| mRNA Destabilization | No | Reduces PAF-R mRNA stability |

Table 1: Functional comparison of 4αPMA and PMA in experimental systems [3] [5] [7] [10].

The compound's value as a negative control extends to transcriptional regulation studies. While PMA treatment caused rapid downregulation of platelet-activating factor receptor (PAF-R) mRNA in human monocytes through PKC-dependent mRNA destabilization, 4αPMA showed no such activity even at equivalent concentrations [5]. This differential effect confirms that PMA-induced transcriptome changes specifically require PKC activation rather than general phorbol ester membrane interactions.

Comparative Analysis with Phorbol 12-Myristate 13-Acetate

Structural analyses reveal that the biological inactivity of 4αPMA stems from its inability to satisfy the stereochemical requirements for PKC activation. Molecular modeling shows that the 4alpha hydroxyl group creates steric hindrance with conserved lysine residues in the PKC C1 domain binding pocket, reducing binding affinity by three orders of magnitude compared to PMA [10]. This explains why 4αPMA fails to induce the conformational changes required for PKC activation, despite nearly identical membrane partitioning characteristics to active phorbol esters [6].

Functional comparisons highlight critical differences in cellular responses:

- Calcium Signaling: PMA (100 nM) reduced macrophage cholesterol esterification by 80% through PKC-mediated scavenger receptor inhibition, while 4αPMA caused less than 10% reduction at equivalent concentrations [1].

- Subcellular Trafficking: In cardiomyocytes, 100 nM PMA induced rapid translocation of PKCα, PKCδ, and PKCε to caveolae membranes within 5 minutes, whereas 4αPMA showed no translocation even after 60 minutes [7].

- Transcriptional Regulation: PMA treatment decreased PAF-R mRNA half-life from 4.5 hours to 1.2 hours through PKC-dependent mechanisms, while 4αPMA maintained baseline mRNA stability [5].

Notably, high concentrations of 4αPMA (>5 μM) can produce PKC-independent effects through undefined mechanisms. In hippocampal neurons, 10 μM 4αPDD reduced calcium currents by 25% through pathways insensitive to PKC inhibitors, suggesting the existence of alternative phorbol ester receptors [3]. This concentration-dependent duality necessitates careful dose-response characterization when employing 4αPMA as a negative control.

Impact on Protein Kinase C Isoform Translocation

The inability of 4alpha-phorbol 12-myristate 13-acetate to induce PKC translocation provides critical insights into isoform-specific regulatory mechanisms. Active phorbol esters like PMA trigger distinct trafficking patterns among PKC isoforms:

- Conventional Isoforms (PKCα/β/γ): Require both DAG analog binding and calcium signals for caveolae recruitment [7] [9].

- Novel Isoforms (PKCδ/ε/θ): Translocate in response to DAG analogs alone [2] [7].

- Atypical Isoforms (PKCζ/ι): Remain unaffected by phorbol esters [8].

4αPMA's inertness in these processes confirms that membrane recruitment requires specific C1 domain engagement rather than general hydrophobic interactions. In cardiomyocytes, PMA induced 5-fold increases in caveolae-associated PKCα and PKCε within 15 minutes, while 4αPMA caused no measurable translocation [7]. This demonstrates that phorbol ester-driven isoform trafficking strictly depends on productive C1 domain binding.

Recent work reveals nuanced effects of 4αPMA on PKC phosphorylation states. Although the compound cannot initiate translocation, 1 nM 4αPMA partially reverses PMA-induced hyperphosphorylation of PKCδ's catalytic domain in ciliated epithelial cells [6]. This suggests that 4αPMA may compete with active phorbol esters for non-C1 binding sites that modulate PKC autophosphorylation, adding complexity to its role as a pure negative control.

Ion Channel Modulation

Regulation of Chloride Conductance via Excitatory Amino Acid Transporter 4 Transporters

Molecular Basis of Chloride Conductance Enhancement

4alpha-Phorbol 12-myristate 13-acetate demonstrates profound modulatory effects on excitatory amino acid transporter 4 chloride conductance through protein kinase C activation [1]. The compound enhances glutamate-gated chloride currents in a dose-dependent manner, with significant effects observed at concentrations ranging from 10 to 100 nanomolar [1]. This enhancement occurs through protein kinase C-mediated phosphorylation pathways that specifically target the maximum current amplitude without affecting the apparent affinity of excitatory amino acid transporter 4 for its substrate glutamate [1].

Electrophysiological Characteristics and Kinetic Properties

The glutamate-induced currents in excitatory amino acid transporter 4-expressing cells exhibit distinct electrophysiological properties under 4alpha-phorbol 12-myristate 13-acetate treatment [1]. The enhanced currents demonstrate a reversal potential of approximately -17 millivolts at extracellular chloride concentrations of 104 millimolar, with a characteristic 60 millivolt shift per 10-fold change in chloride concentration, confirming the chloride-selective nature of the conductance [1] [2].

The voltage-dependence characteristics of excitatory amino acid transporter 4 reveal complex gating behaviors under 4alpha-phorbol 12-myristate 13-acetate modulation. The transporter exhibits bell-shaped current-voltage relationships with inhibition at negative membrane potentials below -40 millivolts and activation at positive potentials above 0 millivolts [2]. The steady-state cycle time of excitatory amino acid transporter 4 is estimated to exceed 300 milliseconds at -90 millivolts, indicating kinetic optimization for high-affinity glutamate binding rather than rapid turnover [2].

Mechanistic Uncoupling from Glutamate Transport

A critical finding regarding 4alpha-phorbol 12-myristate 13-acetate effects on excitatory amino acid transporter 4 is the mechanistic uncoupling between enhanced chloride conductance and glutamate transport function [1]. While the compound significantly increases glutamate-gated chloride currents, it does not alter the uptake of glutamate as measured by tritiated glutamate transport assays [1]. This uncoupling suggests that the two major excitatory amino acid transporter 4 functions - substrate transport and chloride channel activity - can be regulated independently through distinct phosphorylation-dependent mechanisms [1].

Effects on Cardiac Sodium Channels (human Heart 1)

Protein Kinase C-Mediated Current Suppression

4alpha-Phorbol 12-myristate 13-acetate exerts significant inhibitory effects on human cardiac sodium channels through protein kinase C activation [3]. Treatment with 10 nanomolar concentrations of the compound results in a 43±12% reduction in peak sodium current amplitude across all tested membrane potentials [3]. This suppression occurs without affecting the fundamental voltage-dependence properties of channel gating, distinguishing the cardiac isoform from neuronal sodium channel subtypes [3].

Molecular Targets and Phosphorylation Sites

The primary molecular mechanism underlying 4alpha-phorbol 12-myristate 13-acetate effects on cardiac sodium channels involves phosphorylation at serine 1503, located in the domain III-IV interdomain linker [3]. This conserved protein kinase C consensus site plays a crucial role in channel inactivation properties [3]. However, mutation of serine 1503 to alanine does not completely eliminate the protein kinase C effect, indicating the involvement of additional phosphorylation sites specific to the cardiac sodium channel isoform [3].

Temporal Dynamics and Concentration Dependence

The time course of 4alpha-phorbol 12-myristate 13-acetate effects on cardiac sodium channels reveals complex temporal dynamics [3]. Current suppression develops gradually over 30 minutes of exposure, with maximal effects achieved at this timepoint [3]. Higher concentrations (50 nanomolar) produce more pronounced current reductions of 71±13%, demonstrating clear concentration-dependence within the therapeutic range [3].

The compound's effects are mediated through multiple protein kinase C isozymes, with particular involvement of epsilon protein kinase C in cardiac tissue. The specificity for cardiac channels is highlighted by the different response patterns compared to neuronal sodium channel subtypes, where 4alpha-phorbol 12-myristate 13-acetate produces distinct effects on inactivation kinetics [3].

Interactions with Synaptic Vesicle Acidification

Enhancement of Vesicular Proton Gradients

4alpha-Phorbol 12-myristate 13-acetate significantly enhances synaptic vesicle acidification through protein kinase C-dependent mechanisms. The compound increases the activity of vesicular hydrogen ion-adenosine triphosphatase pumps, resulting in enhanced transmembrane electrochemical gradients that drive neurotransmitter accumulation. This effect is mediated specifically through protein kinase C activation, as demonstrated by the lack of response to the inactive analog 4alpha-phorbol 12,13-didecanoate.

Neurotransmitter Storage Capacity Modulation

The enhanced vesicle acidification induced by 4alpha-phorbol 12-myristate 13-acetate directly impacts neurotransmitter storage capacity within synaptic vesicles. Studies utilizing LysoSensor fluorescent probes demonstrate that protein kinase C activation by the compound increases the pH-dependent fluorescence changes, indicating enhanced acidification of vesicular compartments. This acidification enhancement translates to increased glutamate concentrations within individual synaptic vesicles, potentially modifying the strength and reliability of synaptic transmission.

Kinetic Properties of Vesicle Pool Regulation

4alpha-Phorbol 12-myristate 13-acetate effects on synaptic vesicle acidification exhibit distinct kinetic properties with time constants of approximately 15 milliseconds for the enhancement of vesicular proton gradients [2]. The compound selectively enhances the slow component of glutamate release while leaving the fast component unaffected. This selective enhancement involves an increase in the pool size of releasable synaptic vesicles from approximately 5,700 to 11,400 vesicles per terminal in retinal bipolar cells.

Molecular Mechanisms of Vesicle Priming

The molecular basis for 4alpha-phorbol 12-myristate 13-acetate effects on vesicle acidification involves phosphorylation-dependent modifications of vesicle priming proteins. The compound increases the number of vesicles in the readily releasable pool through mechanisms involving both Munc13-1-mediated vesicle priming and protein kinase C-dependent docking processes. These effects occur independently of changes in release probability per vesicle, indicating specific targeting of vesicle pool dynamics rather than fusion machinery sensitivity.